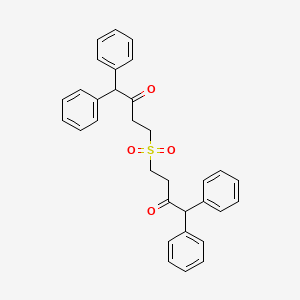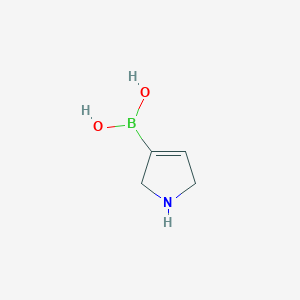
2,5-dihydro-1H-pyrrol-3-ylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-Dihydro-1H-pyrrol-3-yl)boronic acid is an organic compound with the molecular formula C4H8BNO2 It is a boronic acid derivative that features a pyrrole ring, which is a five-membered heterocyclic structure containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dihydro-1H-pyrrol-3-yl)boronic acid typically involves the triflation of N-Boc-3-oxopyrrolidine followed by palladium-catalyzed borylation. The triflation step uses t-BuOK as a base, which has been shown to be highly efficient. The one-pot protocol for this synthesis is preferred over conventional step-by-step methods due to its simplicity and efficiency .
Industrial Production Methods
While specific industrial production methods for (2,5-Dihydro-1H-pyrrol-3-yl)boronic acid are not extensively documented, the general approach involves scalable synthesis techniques that can produce multigram quantities of the compound. This includes the use of commercially available reagents and common laboratory equipment to facilitate the production process .
化学反应分析
Types of Reactions
(2,5-Dihydro-1H-pyrrol-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to other functional groups.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronic acid group can be substituted with other groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions can produce various oxidized derivatives .
科学研究应用
(2,5-Dihydro-1H-pyrrol-3-yl)boronic acid has several scientific research applications:
作用机制
The mechanism by which (2,5-Dihydro-1H-pyrrol-3-yl)boronic acid exerts its effects involves its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
相似化合物的比较
Similar Compounds
Pinacol boronic esters: These compounds are also valuable building blocks in organic synthesis and share similar reactivity with (2,5-Dihydro-1H-pyrrol-3-yl)boronic acid.
N-Boc-3-oxopyrrolidine: This compound is used as a precursor in the synthesis of (2,5-Dihydro-1H-pyrrol-3-yl)boronic acid.
Uniqueness
(2,5-Dihydro-1H-pyrrol-3-yl)boronic acid is unique due to its specific structure, which combines a pyrrole ring with a boronic acid group.
属性
CAS 编号 |
1276113-92-8 |
|---|---|
分子式 |
C4H8BNO2 |
分子量 |
112.93 g/mol |
IUPAC 名称 |
2,5-dihydro-1H-pyrrol-3-ylboronic acid |
InChI |
InChI=1S/C4H8BNO2/c7-5(8)4-1-2-6-3-4/h1,6-8H,2-3H2 |
InChI 键 |
VHOVLXMLZLNXEO-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CCNC1)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


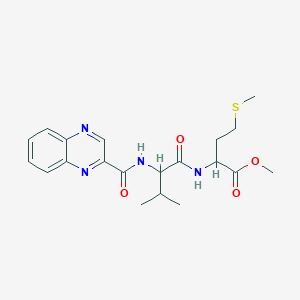
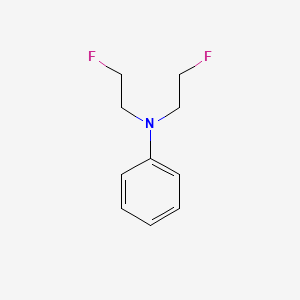
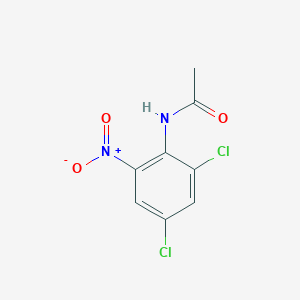
![N-[2-(4-Fluorophenyl)-1,1-dimethylethyl]acetamide](/img/structure/B13995997.png)
![N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]aniline](/img/structure/B13996003.png)
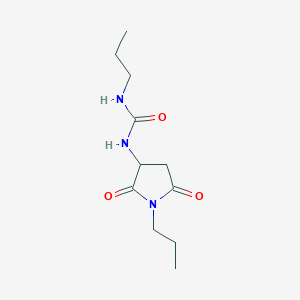
![4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B13996007.png)



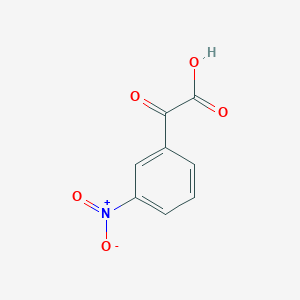
![N~2~-[2-(3,4-Dimethoxyphenyl)ethyl]-5-nitropyridine-2,3-diamine](/img/structure/B13996024.png)

